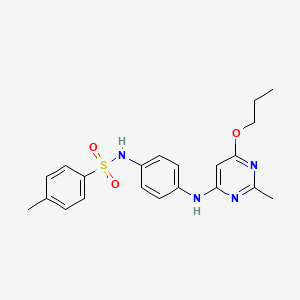

![molecular formula C17H11FN2O4S B2376186 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate CAS No. 877636-18-5](/img/structure/B2376186.png)

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate” is a chemical compound. It is a derivative of benzoic acid . The compound is related to 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, which is a nitrobenzoic acid .

Molecular Structure Analysis

The molecular formula of this compound is C17H12N2O4S . The InChI string, which represents the structure of the molecule, isInChI=1S/C17H12N2O4S/c20-14-9-13 (11-24-17-18-7-4-8-19-17)22-10-15 (14)23-16 (21)12-5-2-1-3-6-12/h1-10H,11H2 . Physical And Chemical Properties Analysis

The molecular weight of this compound is 340.4 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 7 hydrogen bond acceptors . The topological polar surface area is 104 Ų .Applications De Recherche Scientifique

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

Research on 6-Fluorobenzo[b]pyran-4-one derivatives, including the synthesis of pyrazole and pyrimidine thione derivatives, has shown potential anticancer activity against lung, breast, and CNS cancer cell lines. These compounds demonstrate anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, highlighting their potential as therapeutic agents in cancer treatment (Hammam et al., 2005).

Exploiting Pyrazolo[3,4-d]Pyrimidin-4-one Ring System for ADA Inhibition

Pyrazolo[3,4-d]pyrimidin-4-ones with arylalkyl substituents have shown significant inhibitory activity against adenosine deaminase (ADA), with some compounds exhibiting nanomolar/subnanomolar Ki values. This inhibition could attenuate bowel inflammation, as demonstrated in a rat model of colitis induced by 2,4-dinitrobenzenesulfonic acid. These findings suggest the therapeutic potential of these compounds in inflammatory diseases (La Motta et al., 2009).

Development of Oxazolidinone Antibacterials

A concise and environmentally friendly route was developed for the large-scale preparation of a novel oxazolidinone antibacterial candidate. This approach improved the product separation workup and provided safety guarantees, highlighting an efficient strategy for synthesizing potential antibacterial agents (Yang et al., 2014).

Synthesis of Pyrazolo[1,5-a]Pyrimidines as TSPO Ligands

Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds displayed subnanomolar affinity for TSPO, comparable to the parent molecule, and showed potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2O4S/c18-12-4-1-3-11(7-12)16(22)24-15-9-23-13(8-14(15)21)10-25-17-19-5-2-6-20-17/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCDMUCCDXAMHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2376103.png)

![3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2376105.png)

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B2376109.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2376110.png)

![N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2376112.png)

![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2376118.png)

![7-methyl-3-(4-phenethylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2376119.png)

![1-(4-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2376121.png)

![[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol](/img/structure/B2376122.png)